molecular formula C14H12N2O3S B6377208 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol CAS No. 1261918-58-4

2-Cyano-5-(3-methylsulfonylaminophenyl)phenol

Cat. No.: B6377208
CAS No.: 1261918-58-4
M. Wt: 288.32 g/mol
InChI Key: IYAQISKSMANLJB-UHFFFAOYSA-N
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Description

2-Cyano-5-(3-methylsulfonylaminophenyl)phenol is an organic compound with the molecular formula C14H12N2O3S It is known for its unique structure, which includes a cyano group, a phenol group, and a methylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a suitable phenol derivative with a cyano group precursor under controlled conditions.

    Introduction of the Methylsulfonylamino Group: The intermediate is then reacted with a methylsulfonylamine derivative to introduce the methylsulfonylamino group.

    Final Cyclization: The final step involves cyclization to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Processing: Involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: Utilizes continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(3-methylsulfonylaminophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The methylsulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-Cyano-5-(3-methylsulfonylaminophenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the phenol group can participate in hydrogen bonding and other interactions. The methylsulfonylamino group can enhance the compound’s solubility and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-5-(3-methylaminophenyl)phenol: Lacks the sulfonyl group, which may affect its solubility and reactivity.

    2-Cyano-5-(3-methylsulfonylphenyl)phenol: Lacks the amino group, which may influence its biological activity.

    2-Cyano-5-(3-methylsulfonylaminophenyl)aniline: Contains an aniline group instead of a phenol group, which may alter its chemical properties.

Uniqueness

2-Cyano-5-(3-methylsulfonylaminophenyl)phenol is unique due to the presence of both the cyano and methylsulfonylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(4-cyano-3-hydroxyphenyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-20(18,19)16-13-4-2-3-10(7-13)11-5-6-12(9-15)14(17)8-11/h2-8,16-17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAQISKSMANLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684989
Record name N-(4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-58-4
Record name N-(4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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